

# Spectroscopic Analysis of 2-Methylquinazolin-4-ol: A Technical Guide

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## Compound of Interest

Compound Name: 2-methylquinazolin-4-ol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic signature of **2-methylquinazolin-4-ol**, a key heterocyclic scaffold in medicinal chemistry. The following sections detail the structural elucidation of this compound through nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). This document includes comprehensive data tables for easy reference and detailed experimental protocols for reproducibility.

## Molecular Structure and Spectroscopic Overview

**2-Methylquinazolin-4-ol** ( $C_9H_8N_2O$ ) is a bicyclic aromatic compound featuring a pyrimidinone ring fused to a benzene ring, with a methyl substituent at the 2-position. The tautomeric equilibrium between the keto (quinazolin-4(3H)-one) and enol (quinazolin-4-ol) forms is a key characteristic, with the keto form generally predominating in solid and solution phases. Spectroscopic analysis is crucial for confirming the structural integrity and purity of this compound.

## Quantitative Spectroscopic Data

The following tables summarize the key quantitative data obtained from the  $^1H$  NMR,  $^{13}C$  NMR, IR, and mass spectroscopic analysis of **2-methylquinazolin-4-ol**.

**Table 1:  $^1\text{H}$  NMR Spectroscopic Data (500 MHz, DMSO- $d_6$ )**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
12.13	br s	1H	N-H
8.15	d, J = 8.3 Hz	1H	Ar-H (C8-H)
7.81	d, J = 8.3 Hz	1H	Ar-H (C5-H)
7.65 - 7.60	m	1H	Ar-H (C7-H)
7.51	d, J = 8.3 Hz	2H	Ar-H (C6-H)
2.49	s	3H	CH <sub>3</sub>

**Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data (125 MHz, DMSO- $d_6$ )**

Chemical Shift ( $\delta$ ) ppm	Assignment
162.0	C=O (C4)
152.1	C=N (C2)
149.2	Ar-C (C8a)
134.1	Ar-CH (C7)
128.5	Ar-CH (C5)
125.8	Ar-C (C4a)
122.5	Ar-CH (C6)
120.9	Ar-CH (C8)
22.4	CH <sub>3</sub>

**Table 3: IR Spectroscopic Data (KBr Pellet)**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3400-2800	Broad	N-H stretch
3071	Medium	Ar C-H stretch
1681	Strong	C=O stretch (amide)
1615	Strong	C=N stretch
1568	Medium	C=C stretch (aromatic)
1473	Medium	C-H bend (methyl)

**Table 4: Mass Spectrometry Data (Electron Ionization - EI)**

m/z	Relative Intensity (%)	Assignment
160	100	[M] <sup>+</sup> (Molecular Ion)
132	45	[M - CO] <sup>+</sup>
118	80	[M - NCO] <sup>+</sup>
90	60	[C <sub>7</sub> H <sub>6</sub> ] <sup>+</sup>

## Experimental Protocols

Detailed methodologies for the spectroscopic analysis of **2-methylquinazolin-4-ol** are provided below.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A 5-10 mg sample of **2-methylquinazolin-4-ol** was dissolved in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>). The solution was transferred to a 5 mm NMR tube.
- **Instrumentation:** <sup>1</sup>H and <sup>13</sup>C NMR spectra were recorded on a Bruker Avance 500 MHz spectrometer.

- $^1\text{H}$  NMR Parameters:
  - Pulse Program: zg30
  - Number of Scans: 16
  - Spectral Width: 12 ppm
  - Temperature: 298 K
- $^{13}\text{C}$  NMR Parameters:
  - Pulse Program: zgpg30
  - Number of Scans: 1024
  - Spectral Width: 240 ppm
  - Temperature: 298 K
- Data Processing: The resulting free induction decay (FID) was Fourier transformed, and the spectra were phase and baseline corrected. Chemical shifts were referenced to the residual solvent peak of DMSO- $\text{d}_6$  ( $\delta$  2.50 for  $^1\text{H}$  and  $\delta$  39.52 for  $^{13}\text{C}$ ).

## Infrared (IR) Spectroscopy

- Sample Preparation: A small amount of **2-methylquinazolin-4-ol** was finely ground with potassium bromide (KBr) in a mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.
- Instrumentation: The IR spectrum was recorded using a Bruker Tensor 27 FT-IR spectrometer.
- Parameters:
  - Spectral Range: 4000-400  $\text{cm}^{-1}$
  - Resolution: 4  $\text{cm}^{-1}$

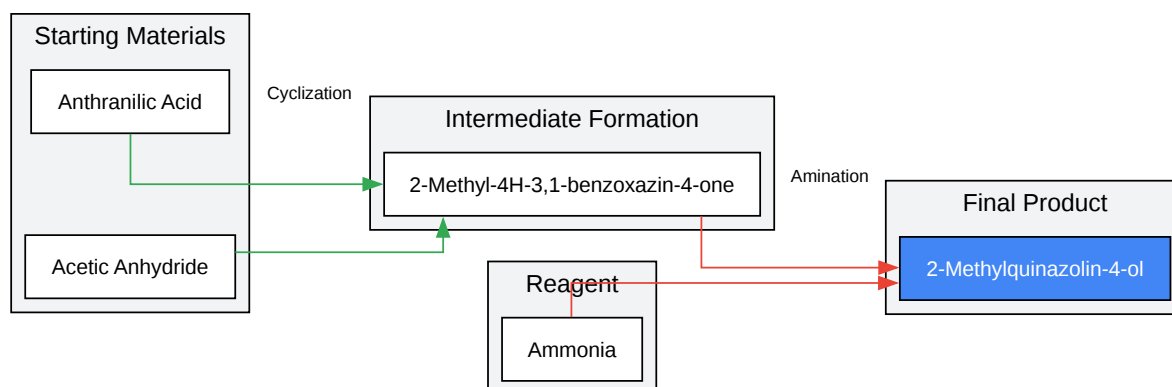
- Number of Scans: 32
- Data Processing: The spectrum was background-corrected using a spectrum of a pure KBr pellet.

## Mass Spectrometry (MS)

- Sample Introduction: A dilute solution of **2-methylquinazolin-4-ol** in methanol was introduced into the mass spectrometer via direct infusion.
- Instrumentation: Mass spectra were obtained using a GC-MS-QP 5050A mass spectrometer.
- Ionization Method: Electron Ionization (EI) was performed at 70 eV.
- Mass Analyzer: Quadrupole
- Scan Range: m/z 50-500
- Data Processing: The resulting mass spectrum was analyzed to identify the molecular ion peak and major fragment ions.

## Synthesis Workflow and Logical Relationships

The synthesis of **2-methylquinazolin-4-ol** is commonly achieved through the condensation of anthranilic acid with acetic anhydride, followed by reaction with ammonia. The workflow for this synthetic route is depicted below.



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Caption: Synthetic pathway for **2-methylquinazolin-4-ol**.

This guide provides a foundational understanding of the spectroscopic characteristics of **2-methylquinazolin-4-ol**. The presented data and protocols are intended to support researchers in the identification, characterization, and quality control of this important chemical entity in their drug discovery and development endeavors.

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